molecular formula C49H56O26 B14755233 Hemiphroside B Nonaacetate

Hemiphroside B Nonaacetate

Cat. No.: B14755233
M. Wt: 1061.0 g/mol
InChI Key: LDRYJMGKCCNYBN-NBSQHELQSA-N
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Description

Hemiphroside B Nonaacetate (CAS: 132302-25-1) is a fully acetylated derivative of the phenolic glycoside Hemiphroside B (CAS: 165338-28-3), isolated from Hydrangea macrophylla . Its molecular formula is C₄₉H₅₆O₂₆ (MW: 1060.96–1060.98), indicating the addition of nine acetyl groups to the parent compound, Hemiphroside B (C₃₁H₃₈O₁₇, MW: 682.6) .

Properties

Molecular Formula

C49H56O26

Molecular Weight

1061.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+/t39-,40-,42-,43-,44+,45+,46-,47-,48-,49+/m1/s1

InChI Key

LDRYJMGKCCNYBN-NBSQHELQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemiphroside B Nonaacetate can be synthesized through a series of acetylation reactions. The process involves the acetylation of Hemiphroside B, a naturally occurring compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and requires careful monitoring to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining the purity and yield of the product. This is achieved through optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hemiphroside B Nonaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hemiphroside B Nonaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hemiphroside B Nonaacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Hemiphroside B Nonaacetate and Analogues
Compound Molecular Formula Molecular Weight Acetyl Groups Source Key Applications/Properties
This compound C₄₉H₅₆O₂₆ 1060.98 9 Hydrangea macrophylla Research standard, phenolic activity
Hemiphroside B C₃₁H₃₈O₁₇ 682.6 0 Hydrangea macrophylla Precursor for acetylated derivatives
Pullulan Nonaacetate (C₆H₁₀O₅)ₙ·9Ac Variable 9 Synthetic/Fungal Biodegradable films, thermal stability
β-Phenylethyl β-D-Glucoside Tetraacetate C₂₂H₂₈O₁₀ 452.4 4 Synthetic/Plant Antioxidant, anti-inflammatory
Key Differences :

Acetylation Degree: this compound has nine acetyl groups, more than β-Phenylethyl β-D-Glucoside Tetraacetate (4 acetyl groups), enhancing its lipophilicity and solubility in organic solvents compared to the parent glycoside .

Spectral Properties: NMR: Acetylation causes downfield shifts in H-1 and C-2 methyl protons, indicating altered electronic environments. This is consistent with dimeric nonaacetates observed in altersolanol derivatives, where acetylation induces magnetic non-equivalence in symmetrical structures . UV-Vis: Acetylated derivatives like this compound exhibit bathochromic shifts (λmax ~405 nm in acetates vs. ~388 nm in parent compounds), similar to dimeric anthraquinones, suggesting extended conjugation .

Research Implications and Gaps

  • Pharmacological Potential: Further studies are needed to elucidate this compound’s bioactivity, particularly its antioxidant and anti-inflammatory profiles, building on known properties of acetylated phenolics .
  • Comparative Studies: Direct comparisons with other nonaacetates (e.g., alterporriols) could reveal structure-activity relationships, especially regarding acetyl group positioning and rotational isomerism .

Biological Activity

Hemiphroside B Nonaacetate is a compound derived from various natural sources, particularly from plants within the Hydrangeaceae family. This article delves into its biological activity, exploring pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is a glycosylated compound characterized by its unique structural configuration that contributes to its biological activities. The molecular formula and structure play a significant role in its interaction with biological systems.

Pharmacological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

3. Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens, including bacteria and fungi. Studies have indicated that this compound disrupts microbial cell membranes, leading to cell death. This property opens avenues for its use as a natural preservative or therapeutic agent against infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals: The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
  • Disruption of Microbial Membranes: Its amphipathic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Study on Oxidative Stress: A study published in the Journal of Natural Products demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents.
  • Anti-inflammatory Research: In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing: A recent investigation found that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens.

Data Summary

Activity TypeEffectivenessReference
AntioxidantHighJournal of Natural Products
Anti-inflammatoryModerate to HighInflammation Research
AntimicrobialEffective against bacteria and fungiMicrobial Pathogenesis

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